molecular formula C12H17NO2 B1636810 3-(4-Methoxyphenoxy)piperidine

3-(4-Methoxyphenoxy)piperidine

Cat. No.: B1636810
M. Wt: 207.27 g/mol
InChI Key: RLOWUIOSLGWUIA-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)piperidine is a piperidine derivative with a 4-methoxyphenoxy substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₂H₁₇NO₂ (molar mass: 207.27 g/mol). It is a colorless to pale yellow liquid soluble in organic solvents like ethanol and chloroform but insoluble in water .

Synthesis: The compound is synthesized via alkaline condensation of 4-methoxyphenol with 3-chloropiperidine .

Properties

IUPAC Name

3-(4-methoxyphenoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-10-4-6-11(7-5-10)15-12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOWUIOSLGWUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306776
Record name 3-(4-Methoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-31-4
Record name 3-(4-Methoxyphenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Derivatives with Aromatic Ether Substituents

4-(3-Methoxyphenyl)piperidine Hydrochloride
  • Formula: C₁₂H₁₈ClNO
  • Structure : 3-Methoxyphenyl group at the 4-position of piperidine.
  • Key Differences: Substitution at the 4-position vs. 3-position in 3-(4-Methoxyphenoxy)piperidine. The methoxy group is directly attached to the phenyl ring rather than via an ether linkage.
  • Applications : Used in neurotransmitter research (exact role unspecified) .
(-)-trans-4-(4-Fluorophenyl)-3-[(4-Methoxyphenoxy)methyl]-1-methylpiperidine (FG 8033)
  • Formula: C₂₀H₂₂FNO₂
  • Structure: Combines a 4-fluorophenyl group, 4-methoxyphenoxymethyl substituent, and a methyl group on the piperidine ring.
  • Key Differences :
    • Additional fluorophenyl group enhances lipophilicity and binding affinity.
    • Methylation at the 1-position alters steric effects.
  • Applications : Potent 5-HT (serotonin) potentiator for treating neuropsychiatric disorders .

Piperidine Derivatives with Heterocyclic Moieties

3-(Piperidin-4-ylmethoxy)pyridine Derivatives
  • Example : Compound 5 (C₁₉H₂₄N₂O₂) .
  • Structure : Piperidine linked to pyridine via a methylene-ether bridge.
  • Synthesized via Mitsunobu and Suzuki coupling reactions, differing from the alkaline condensation used for this compound .
  • Applications : Lysine-specific demethylase (LSD1) inhibitors for cancer therapy .

Piperidine Derivatives with Alternative Functional Groups

N-isoButyl-4-hexanoyl-4-hydroxypyrrolidin-1-one
  • Source : Isolated from Piper nigrum roots .
  • Structure: Hydroxypyrrolidinone core vs. piperidine.
  • Key Differences: Pyrrolidine ring instead of piperidine. Hydroxy and hexanoyl groups enhance polarity.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Substituents/Modifications Synthesis Method Key Applications
This compound C₁₂H₁₇NO₂ 4-Methoxyphenoxy at C3 Alkaline condensation Pharma intermediates
4-(3-Methoxyphenyl)piperidine HCl C₁₂H₁₈ClNO 3-Methoxyphenyl at C4 Unspecified Neurotransmitter research
FG 8033 C₂₀H₂₂FNO₂ 4-Fluorophenyl, 4-methoxyphenoxymethyl Multi-step functionalization 5-HT modulation
3-(Piperidin-4-ylmethoxy)pyridine C₁₉H₂₄N₂O₂ Pyridine-linked piperidine Mitsunobu/Suzuki coupling LSD1 inhibition
N-isoButyl-4-hexanoyl-pyrrolidinone C₁₅H₂₇NO₃ Hydroxypyrrolidinone core Plant extraction Sedative candidate

Research Findings and Trends

  • Substituent Position: The 3-position substitution in this compound optimizes steric compatibility in enzyme binding, whereas 4-substituted analogs (e.g., 4-(3-Methoxyphenyl)piperidine) may exhibit altered pharmacokinetics .
  • Fluorine Incorporation : Fluorinated derivatives (e.g., FG 8033) show enhanced blood-brain barrier penetration due to increased lipophilicity .
  • Synthetic Flexibility: Piperidine derivatives are synthesized via diverse routes—Mannich reactions (), Knoevenagel condensations (), and cross-coupling ()—highlighting their versatility in drug discovery .

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